SAR125844: A Selective MET Receptor Tyrosine Kinase Inhibitor - A Technical Guide
SAR125844: A Selective MET Receptor Tyrosine Kinase Inhibitor - A Technical Guide
This technical guide provides an in-depth overview of SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of MET inhibitors. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.
Introduction
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway, often through MET gene amplification, mutation, or overexpression, is a known driver in various human cancers, including gastric, lung, and liver cancers.[2][3] This makes the MET kinase an attractive target for cancer therapy.
SAR125844 is a triazolopyridazine derivative developed as a potent and selective, ATP-competitive inhibitor of the MET kinase, intended for intravenous administration.[4][5] Preclinical studies have demonstrated its ability to inhibit both wild-type and mutated forms of MET, leading to the suppression of downstream signaling pathways and potent antitumor activity in MET-dependent cancer models.[1][4]
Mechanism of Action
Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235, Y1349, and Y1356), leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[1] These pathways are critical for promoting cell growth, survival, and metastasis.
SAR125844 exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its autophosphorylation and subsequent activation.[5][6] This blockade of the initial signaling event leads to the inhibition of the downstream PI3K/AKT and RAS/MAPK pathways, ultimately resulting in reduced cell proliferation and the induction of apoptosis in tumors that are addicted to the MET signaling pathway.[4]
Quantitative Data
The potency and selectivity of SAR125844 have been characterized through various biochemical and cellular assays.
Biochemical Activity
SAR125844 demonstrates potent inhibitory activity against wild-type MET and several clinically relevant mutants. Its selectivity was assessed against a broad panel of human kinases.
| Kinase Target | IC50 (nmol/L) | Reference |
| MET (Wild-Type) | 4.2 | [4] |
| MET (H1094Y) | 0.22 | [1] |
| MET (Y1235D) | 1.7 | [4] |
| MET (M1250T) | 6.5 | [4] |
| MET (L1195V) | 65 | [1] |
| MET (D1228H) | 81 | [1] |
| TRKA/NTRK1 | 39 | [1] |
| PDGFRα-V561D | 55 | [1] |
| AXL | 87 | [1] |
| MER | 105 | [1] |
| TRKB/NTRK2 | 280 | [1] |
| Aurora A | 320 | [6] |
| RON | ~740 | [6] |
| Aurora B | 820 | [6] |
| Table 1: Biochemical Inhibitory Activity of SAR125844 |
Cellular Activity
In cell-based assays, SAR125844 effectively inhibits MET autophosphorylation and shows potent antiproliferative effects in MET-amplified cancer cell lines.
| Cell Line | Cancer Type | MET Status | Assay | IC50 (nmol/L) | Reference |
| Hs 746T | Gastric | Amplified (29 copies) | pMET Inhibition | 1.4 | [1] |
| SNU-5 | Gastric | Amplified (13 copies) | pMET Inhibition | 3.9 | [1] |
| MKN-45 | Gastric | Amplified (21 copies) | pMET Inhibition | 5.1 | [1] |
| SNU-5 | Gastric | Amplified | Apoptosis (EC50) | 6 | [1] |
| MNNG/HOS | Osteosarcoma | TPR-MET Fusion | Proliferation | 14 | [1] |
| U-87 MG | Glioblastoma | HGF Autocrine Loop | Proliferation | 25 | [1] |
| Table 2: Cellular Activity of SAR125844 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of SAR125844 are provided below.
MET Kinase Activity Assay (HTRF)
This assay quantifies the kinase activity of purified MET enzyme.
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Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of a biotinylated tyrosine kinase substrate by the MET enzyme. The signal is generated by the proximity of a Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.
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Procedure:
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Reaction Setup: In a 384-well plate, the test compound (SAR125844) is pre-incubated with the purified MET kinase enzyme in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).
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Kinase Reaction: The reaction is initiated by adding a mixture of the biotinylated substrate (e.g., TK Substrate-biotin) and ATP. The plate is incubated at room temperature to allow for phosphorylation.
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Detection: The reaction is stopped by adding a detection buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
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Signal Measurement: After a final incubation period at room temperature, the HTRF signal is read on a compatible plate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.
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Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
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Cellular Phospho-MET ELISA
This assay measures the level of MET phosphorylation within whole cells.
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Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture total MET protein from cell lysates and detect the phosphorylated form using a specific antibody.
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Procedure:
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Cell Treatment: MET-amplified cells (e.g., Hs 746T, SNU-5) are seeded in multi-well plates and treated with various concentrations of SAR125844 for a specified time.
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Cell Lysis: Cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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ELISA:
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The wells of an ELISA plate are pre-coated with a capture antibody against total MET.
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Cell lysates are added to the wells, and total MET protein is captured.
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After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues on MET (e.g., anti-phospho-Met Tyr1234/1235) is added.
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A horseradish peroxidase (HRP)-conjugated secondary antibody is then added to bind to the detection antibody.
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A TMB substrate is added, and the colorimetric reaction is stopped with an acid solution.
-
-
Signal Measurement: The absorbance is read at 450 nm using a microplate reader.
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Data Analysis: The signal is normalized to the total protein concentration in the lysate, and IC50 values are determined from the dose-response curve.
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Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
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Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction.
-
Procedure:
-
Cell Plating: Cancer cell lines are seeded in opaque-walled 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of SAR125844 concentrations and incubated for a prolonged period (e.g., 96 hours).
-
Assay:
-
The plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
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The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Luminescence is recorded using a luminometer.
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Data Analysis: The percentage of proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.
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In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of SAR125844 in a living organism.
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Principle: Human tumor cells are implanted into immunodeficient mice to grow as xenografts. The effect of SAR125844 on tumor growth is then assessed.
-
Procedure:
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Cell Implantation: MET-amplified human gastric cancer cells (e.g., 20 x 10⁶ SNU-5 or Hs 746T cells) are implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
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Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 200–400 mm³).
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Treatment: Mice are randomized into vehicle control and treatment groups. SAR125844 is administered intravenously, often as a nanosuspension formulation, at various doses and schedules (e.g., daily or every two days).
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Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
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Pharmacodynamic Analysis: At specified time points, tumors can be harvested to analyze the inhibition of MET phosphorylation and downstream signaling pathways (pAKT, pMEK) via ELISA or immunohistochemistry.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumor growth inhibition is calculated.
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Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic studies in tumor-bearing mice revealed that SAR125844 has a large volume of distribution and moderate total plasma clearance.[1] A nanosuspension formulation was developed to achieve a long duration of MET kinase inhibition, lasting up to 7 days.[4]
In xenograft models using MET-amplified gastric cancer cell lines (SNU-5 and Hs 746T), intravenous treatment with SAR125844 resulted in potent, dose-dependent tumor regression at well-tolerated doses, without significant body weight loss.[4] Pharmacodynamic analyses confirmed that SAR125844 administration led to a complete and sustained inhibition of MET phosphorylation in the tumors, which correlated with the inhibition of downstream PI3K and MAPK pathways.[1]
Clinical Development
The favorable preclinical profile of SAR125844 supported its advancement into clinical trials. A Phase I dose-escalation study (NCT01391533) was conducted in patients with advanced solid tumors to determine the maximum tolerated dose and evaluate its safety and pharmacokinetic profile.[7][8] The study also included expansion cohorts for patients with MET-amplified tumors.[9] Subsequently, a Phase II study (NCT02435121) was initiated to evaluate the efficacy of SAR125844 in patients with non-small-cell lung cancer (NSCLC) with MET amplification.[3]
Conclusion
SAR125844 is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine kinase. It has demonstrated strong preclinical activity, effectively inhibiting MET signaling and promoting tumor regression in MET-amplified cancer models. Its favorable safety and pharmacokinetic profile have warranted its investigation in clinical settings for patients with MET-driven malignancies. This guide provides a comprehensive summary of the technical data and methodologies that form the basis of its development.
References
- 1. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenograft models and treatment protocol [bio-protocol.org]
- 3. promega.com [promega.com]
- 4. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 7. promega.com [promega.com]
- 8. PathScan® Phospho-Met (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
